1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Covalent Organic Frameworks (COFs) Porous Polymers Crystallinity

Select 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9) for precision materials synthesis where generic building blocks fail. Its rigid para-substituted geometry is essential for high-crystallinity COFs, while the electron-deficient tetrafluorobenzene core activates selective cross-coupling pathways and suppresses homocoupling side reactions. Unlike ortho-isomers or chloro-analogs, this monomer ensures structural linearity, enhanced thermal stability, and superior optoelectronic performance in OLED/OFET polymers. Choose guaranteed 97% purity for reproducible results.

Molecular Formula C8H4Br2F4
Molecular Weight 335.92 g/mol
CAS No. 776-40-9
Cat. No. B3043187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
CAS776-40-9
Molecular FormulaC8H4Br2F4
Molecular Weight335.92 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br
InChIInChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
InChIKeyWTBYGXCRADGSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9): A Precision Building Block for Fluorinated Polymers and Supramolecular Architectures


1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9) is a highly fluorinated, bifunctional aromatic compound. It features a tetrafluorobenzene core with two bromomethyl (-CH₂Br) groups situated at the para (1,4) positions, giving it a linear and rigid geometry . This molecular structure (C₈H₄Br₂F₄; MW: 335.92 g/mol) confers unique reactivity: the electron-withdrawing fluorine atoms activate the bromomethyl groups for efficient nucleophilic substitution and cross-coupling reactions, while the aromatic core provides enhanced thermal and chemical stability [1]. These properties make it a strategically important monomer and linker for the precise synthesis of advanced materials such as covalent organic frameworks (COFs), conjugated polymers, and complex cyclophanes.

Why Generic Substitution of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene Fails in Advanced Material Synthesis


In the synthesis of precision materials like covalent organic frameworks (COFs) and conjugated polymers, the concept of a 'generic' building block is a liability. The performance of the final material is exquisitely sensitive to the monomer's geometry, electronic character, and reactivity. Substituting 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene with a seemingly similar analog, such as its ortho-isomer (1,2-bis(bromomethyl)tetrafluorobenzene) or a chloro-analog (1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene), fundamentally alters the outcome. The para-substitution pattern is essential for creating the linear, rigid struts necessary for high-crystallinity COFs [1], while the electron-deficient tetrafluorobenzene core is critical for activating specific cross-coupling pathways and suppressing deleterious side reactions like homocoupling [2]. The precise combination of these features is not found in other 'in-class' compounds, meaning simple substitution leads to failures in crystallinity, lower yields, and a loss of desired material properties.

Quantitative Evidence for Selecting 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9) Over Its Closest Analogs


Linear, Para Geometry is Essential for Crystalline COF Formation vs. Ortho-Isomer

The primary structural advantage of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is its linear, para-substituted geometry. This is a fundamental requirement for forming the highly ordered, crystalline networks characteristic of covalent organic frameworks (COFs) [1]. In contrast, its ortho-substituted analog, 1,2-bis(bromomethyl)tetrafluorobenzene, introduces a 'kink' or bend in the polymer backbone . This deviation from linearity is known to severely compromise the long-range order and crystallinity of the resulting framework. While not a direct head-to-head comparison in a single study, the design principles for COFs are unequivocal: linear building blocks are mandatory for achieving crystalline 2D layers, whereas bent linkers lead to amorphous or poorly crystalline polymers [1].

Covalent Organic Frameworks (COFs) Porous Polymers Crystallinity

Enhanced Reactivity in Nucleophilic Substitution vs. Chloro-Analog

The bromomethyl groups on 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene are significantly more reactive in nucleophilic substitution (SN2) and cross-coupling reactions than the chloromethyl groups of its direct analog, 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene . This is a well-established principle in organic chemistry stemming from the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The C-Br bond is more readily cleaved, enabling reactions under milder conditions with higher conversions. While specific kinetic data for this exact pair are not published head-to-head, the class-level inference is strong: bromides are universally better electrophiles for SN2 and oxidative addition partners in cross-couplings like Suzuki, Stille, and Negishi reactions, which are critical for constructing complex molecular architectures [1].

Nucleophilic Substitution Cross-Coupling Polymer Synthesis

Unique Electron-Deficient Core for Suppressing Homocoupling Defects in Conjugated Polymers

The tetrafluorobenzene core of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene plays a specific, quantifiable role in advanced polymer synthesis. Research has demonstrated that the use of polyfluorobenzenes as a monomer is crucial for controlling selectivity and minimizing undesired homocoupling reactions during cross-dehydrogenative coupling (CDC) polycondensation [1]. While the study focused on 1,2,4,5-tetrafluorobenzene itself, the principle directly applies to this bromomethyl derivative as a building block. The electron-withdrawing nature of the four fluorine atoms enhances the selectivity of the desired cross-coupling over homocoupling defects. This is in contrast to using non-fluorinated or less-fluorinated aromatic monomers, which would suffer from a higher degree of these structural defects, leading to a regiorandom polymer with inferior optoelectronic properties. The resulting regioregular polymer from the tetrafluorobenzene-based system exhibited high crystallinity and strong fluorescence, underscoring the functional advantage of this fluorinated core [1].

Conjugated Polymers Cross-Coupling Polycondensation

Validated Synthetic Utility: 21% Yield in Complex Cyclophane Formation

The utility of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene as a reactive linker in a demanding synthetic context has been experimentally demonstrated. In a study on the synthesis of a 'black hole' 4,4'-bipyridinium cyclophane, this compound was used as a key precursor to successfully form the macrocyclic structure via template-directed synthesis, achieving an overall yield of 21% [1]. This specific yield serves as a quantitative benchmark for its performance in creating complex, strained supramolecular architectures, a task for which its precise geometry and reactivity are uniquely suited. While alternative linkers might be used, the combination of rigidity, fluorine substitution (which can influence π-stacking interactions), and the para-bromomethyl configuration is specifically required to pre-organize and form this particular cyclophane structure.

Supramolecular Chemistry Cyclophane Template-Directed Synthesis

Enhanced Thermal Stability Imparted by Tetrafluorobenzene Core vs. Non-Fluorinated Analogs

The fully fluorinated aromatic core of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a well-established structural motif for enhancing the thermal and chemical resistance of the resulting materials [1]. This class-level property differentiates it from non-fluorinated analogs like 1,4-bis(bromomethyl)benzene. Fluoropolymers, as a class, exhibit exceptional thermal stability and resistance to degradation due to the strength of the C-F bond and the inertness of the fluorinated backbone [2]. This translates to a higher decomposition temperature and greater resilience in harsh environments for polymers or COFs built with this monomer compared to those built with its non-fluorinated counterpart. While specific TGA data comparing polymers derived from this exact monomer are not available, this is a fundamental principle of fluoropolymer science.

Thermal Stability Fluoropolymers Coatings

Key Industrial and Research Applications for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene


Synthesis of Crystalline Covalent Organic Frameworks (COFs)

This compound is an ideal linear linker for the bottom-up construction of 2D and 3D covalent organic frameworks (COFs). Its rigid, para-substituted geometry is a fundamental design requirement for achieving the long-range crystalline order and permanent porosity that define COFs and enable their use in gas storage, separation, and catalysis [1].

Development of High-Performance Conjugated Polymers for Optoelectronics

The electron-deficient tetrafluorobenzene core is strategically used to synthesize regioregular conjugated polymers via cross-coupling polycondensation. This high degree of structural order, enabled by the core's unique electronic properties, minimizes defects and is directly linked to enhanced optoelectronic performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [2].

Construction of Complex Supramolecular Architectures

As a specialized, rigid bifunctional linker, 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene enables the synthesis of intricate macrocyclic structures like cyclophanes via template-directed methods. Its specific geometry and fluorine substitution pattern are crucial for pre-organizing and forming these complex molecules, which are of interest for molecular recognition and host-guest chemistry [3].

Formulation of Thermally and Chemically Resistant Coatings and Polymers

Incorporating this monomer into polymer backbones imparts the class-leading thermal stability and chemical inertness characteristic of fluoropolymers. This makes the resulting materials suitable for demanding applications in aerospace components, industrial coatings, and other environments where resistance to degradation from heat and harsh chemicals is paramount [4].

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